molecular formula C10H18O B14694174 dec-3-en-5-one CAS No. 32064-73-6

dec-3-en-5-one

Cat. No.: B14694174
CAS No.: 32064-73-6
M. Wt: 154.25 g/mol
InChI Key: IWQQYVVAYYANSF-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)dec-3-en-5-one (CAS: 863913-65-9) is a phenolic ketone with the molecular formula C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol. It features a 10-carbon aliphatic chain with a ketone group at position 5 and a double bond at position 3, substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 . This compound is naturally occurring, identified in Allium sativum (garlic) and Zingiber officinale (ginger) extracts, where it contributes to antidiabetic and cholesterol-modulating activities .

Properties

CAS No.

32064-73-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-3-en-5-one

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h6,8H,3-5,7,9H2,1-2H3

InChI Key

IWQQYVVAYYANSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-3-en-5-one can be synthesized through several methods. One common method involves the oxidation of dec-3-en-5-ol. This reaction typically uses molecular oxygen in the presence of a metal catalyst, such as palladium or platinum, to facilitate the oxidation process . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Dec-3-en-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carboxylic acids.

    Reduction: Reduction reactions can convert this compound to dec-3-en-5-ol.

    Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (e.g., HCl, HBr) under acidic conditions.

Major Products Formed

Scientific Research Applications

Dec-3-en-5-one has several applications in scientific research:

    Chemistry: Used as a starting material in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dec-3-en-5-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The double bond in its structure allows it to participate in electrophilic addition reactions, which can modify its activity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural motifs (e.g., phenolic rings, aliphatic chains with ketones/double bonds) or functional roles (e.g., enzyme inhibition, metabolic modulation) with 1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Source Pharmacological Activity Binding Energy (kcal/mol)
1-(4-Hydroxy-3-methoxyphenyl)this compound C₁₇H₂₄O₃ 276.37 10C chain, 3-en-5-one, 4-hydroxy-3-methoxy Garlic, Ginger α-Glucosidase inhibition (weak) -5.2
[6]-Isoshogaol C₁₇H₂₄O₃ 276.37 10C chain, 3-en-5-one, 4-hydroxy-3-methoxy Ginger Anticancer, anti-inflammatory Not reported
1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one C₁₉H₂₈O₃ 304.42 12C chain, 4-en-3-one, same aromatic group Ginger ethanol extract SREBP2 binding (weak) >-10
(E)-1-(4-Hydroxy-3-methoxyphenyl)tetrathis compound C₂₁H₃₂O₃ 332.48 14C chain, 3-en-5-one, same aromatic group Synthetic/plant composites Antimicrobial (in epoxy composites) Not reported
Paradol C₁₇H₂₈O₃ 280.40 Saturated 10C chain, 5-one, same aromatic group Ginger Antioxidant, anticancer Not reported

Key Findings:

Structural Determinants of Activity: The double bond position (e.g., 3-en vs. 4-en) and chain length (10C vs. 12C/14C) influence binding affinity. For example, this compound has lower α-glucosidase inhibition (-5.2 kcal/mol) compared to morellinol (-7.3 kcal/mol), a structurally distinct compound with a smaller peak area in garlic extracts . For instance, dodec-4-en-3-one (12C chain) shows even weaker binding to SREBP2 (>-10 kcal/mol) .

Abundance vs. In contrast, trace compounds like phentolamine (0.098% peak area) exhibit stronger enzyme interactions .

Functional Analogues :

  • [6]-Isoshogaol , a positional isomer of this compound, shares the same molecular formula but differs in double bond placement. It demonstrates stronger bioactivity in ginger, highlighting the role of stereochemistry in drug-receptor interactions .
  • Paradol , a saturated analog, lacks the double bond but retains antimicrobial properties, suggesting flexibility in aliphatic chain modifications for functional optimization .

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